5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
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Description
5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H15FN8 and its molecular weight is 314.328. The purity is usually 95%.
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Scientific Research Applications
Enaminones as Building Blocks
Enaminones serve as precursors for synthesizing various heterocyclic compounds, including pyridines, pyrazoles, and triazolopyrimidines. These compounds demonstrate notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil. The antimicrobial activity of some derivatives also highlights their potential in developing new therapeutic agents (S. Riyadh, 2011).
Anticancer Agents Targeting Tubulin
Triazolopyrimidines exhibit unique mechanisms of tubulin inhibition, promoting tubulin polymerization without binding competitively with paclitaxel. These compounds can overcome resistance mediated by multidrug resistance transporter proteins, demonstrating significant tumor growth inhibition in xenograft models. This mechanism suggests a novel approach to cancer therapy, particularly in drug-resistant cases (N. Zhang et al., 2007).
Synthesis of Triazolopyrimidines
The synthesis of triazolopyrimidine derivatives involves oxidative cyclization and Dimroth rearrangement, illustrating the chemical versatility of these compounds. Theoretical and NMR studies confirm the stability and preferred configurations, which are crucial for their biological activities and potential applications in medicinal chemistry (A. Salgado et al., 2011).
Fungicidal Activity of Pyrido[2,3-b]pyrazines
The synthesis of trisubstituted pyrido[2,3-b]pyrazines, as analogues of triazolopyrimidines, demonstrates their potential fungicidal activity against various plant pathogens. This research indicates the application of such compounds in agricultural science, particularly in developing new fungicides (P. Crowley et al., 2010).
Molecular Probes Based on Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Compounds based on this scaffold, such as SCH 442416, show high affinity and selectivity as antagonists for the A2A adenosine receptor. Their utility as molecular probes in studying the A2A receptor is significant for neurological research and potential therapeutic applications (T. Kumar et al., 2011).
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-9-18-19-12-3-4-13(20-23(9)12)22-6-10(7-22)21(2)14-11(15)5-16-8-17-14/h3-5,8,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDAJVXYUFVRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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